molecular formula C7H10N2O B011873 3-Methoxy-2,5-dimethylpyrazine CAS No. 19846-22-1

3-Methoxy-2,5-dimethylpyrazine

Cat. No.: B011873
CAS No.: 19846-22-1
M. Wt: 138.17 g/mol
InChI Key: QYRGVELVPYDICQ-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-dimethylpyrazine is an organic compound with the molecular formula C7H10N2O. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in various natural sources, including plants and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . The reaction conditions typically require an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2,5-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while substitution reactions can produce a variety of alkylated or functionalized pyrazines .

Scientific Research Applications

3-Methoxy-2,5-dimethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-2,5-dimethylpyrazine exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as its role in flavor perception or its potential therapeutic effects .

Comparison with Similar Compounds

  • 3,5-Dimethyl-2-methoxypyrazine
  • 2,3-Dimethyl-5-methoxypyrazine
  • 2,5-Dimethyl-3-methoxypyrazine

Comparison: 3-Methoxy-2,5-dimethylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to its isomers, it may exhibit different reactivity and interactions in both chemical and biological contexts .

Properties

IUPAC Name

3-methoxy-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRGVELVPYDICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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